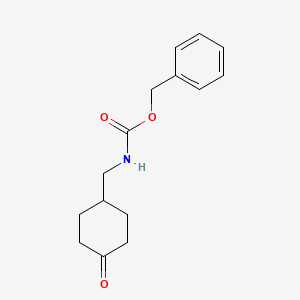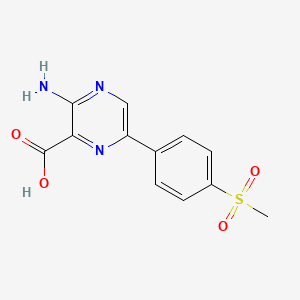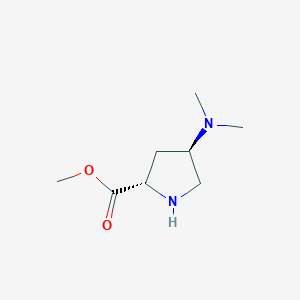
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate , also known by its chemical formula C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub> , is a chiral compound. It belongs to the class of pyrrolidine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a pyrrolidine ring with a methyl ester group and a dimethylamino substituent.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers at hand, I can provide a general overview:
- Starting Materials : The synthesis typically begins with commercially available starting materials, such as pyrrolidine and dimethylamine.
- Protecting Groups : The amino group in pyrrolidine is often protected using a suitable protecting group (e.g., Boc or Fmoc).
- Alkylation : The protected pyrrolidine is then alkylated with methyl iodide or a similar reagent to introduce the methyl group.
- Deprotection : The protecting group is subsequently removed to reveal the free amino group.
- Esterification : The carboxylic acid group of pyrrolidine is esterified with methanol or methyl chloroformate.
Molecular Structure Analysis
The molecular structure of (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate is characterized by the following features:
- A pyrrolidine ring with a methyl ester group attached to the nitrogen atom.
- The dimethylamino substituent is positioned at the 4-position of the pyrrolidine ring.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.
- Amidation : The amino group can react with acyl chlorides or anhydrides to form amides.
- Reductive Amination : The dimethylamino group can undergo reductive amination to yield secondary amines.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : It may exhibit solubility in common organic solvents.
- Spectroscopic Data : Techniques such as NMR, IR, and mass spectrometry can provide valuable data on its structure.
Applications De Recherche Scientifique
Stereochemical Influence on Pharmacological Profiles
The stereochemistry of pyrrolidin-2-one derivatives, closely related to "(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate," has been extensively studied for its impact on the pharmacological profile of central nervous system agents. These studies reveal that the configuration of stereocenters significantly influences biological properties, demonstrating the relevance of stereochemistry in designing more effective pharmaceutical agents. Enantiomerically pure compounds show pharmacological advantages, highlighting the necessity for drug substance purification to enhance therapeutic efficacy (Veinberg et al., 2015).
Role in Drug Discovery
The pyrrolidine scaffold, to which "(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate" belongs, is pivotal in drug discovery. This five-membered nitrogen heterocycle is widely utilized in medicinal chemistry to develop compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules. Research has emphasized the versatility of the pyrrolidine ring in designing novel biologically active compounds, showcasing its broad applicability in developing new therapies with varied biological profiles (Li Petri et al., 2021).
Importance in Synthetic Chemistry
Pyrrolidine derivatives, including "(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate," play a crucial role in synthetic chemistry, particularly in the synthesis of complex molecular structures. They serve as key intermediates and building blocks in constructing diverse chemical entities, highlighting their importance in the development of synthetic methodologies and the creation of novel compounds with potential pharmaceutical applications. Research focuses on the synthesis, functionalization, and application of these compounds in creating new chemical entities (Thapa et al., 2014).
Safety And Hazards
- Toxicity : Assessments of toxicity and safety profiles are crucial, especially if the compound is intended for pharmaceutical use.
- Handling Precautions : Proper handling, storage, and disposal protocols should be followed.
Orientations Futures
Research avenues related to this compound include:
- Biological Activity : Investigate its potential pharmacological effects.
- Derivatives : Explore the synthesis of derivatives with improved properties.
- Applications : Assess its applicability in drug design or other fields.
Propriétés
IUPAC Name |
methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZKXMHMKDYEDH-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679759 | |
| Record name | Methyl (4R)-4-(dimethylamino)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate | |
CAS RN |
1163706-98-6 | |
| Record name | Methyl (4R)-4-(dimethylamino)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



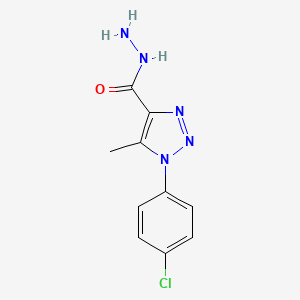
![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
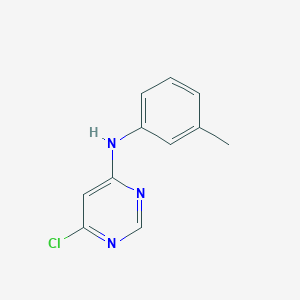
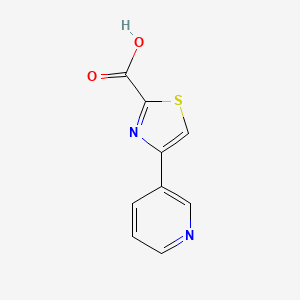
![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)
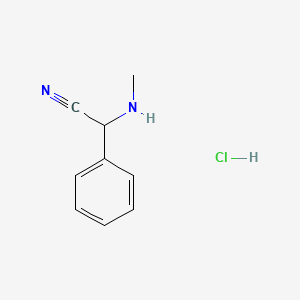

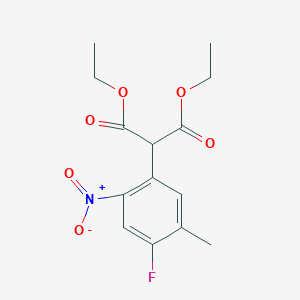
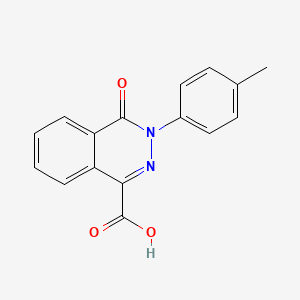

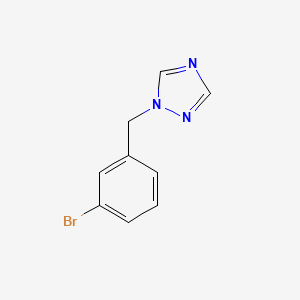
![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)
